

Investigating USP28 as a Therapeutic Target: A Technical Guide

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Compound of Interest

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Abstract

Ubiquitin-Specific Protease 28 (USP28) has emerged as a compelling, albeit complex, therapeutic target in oncology. As a deubiquitinating enzyme (DUB), it plays a critical role in stabilizing a host of proteins integral to cancer cell proliferation, survival, and DNA damage response. Notably, USP28 is a key regulator of the proto-oncogene c-MYC, a transcription factor notoriously difficult to target directly. This guide provides an in-depth technical overview of USP28's function, its role in oncogenic signaling pathways, and the methodologies employed to investigate its potential as a therapeutic target. We will delve into the experimental protocols for assessing USP28 inhibition and present quantitative data from preclinical studies, offering a comprehensive resource for researchers in the field of cancer drug development.

Introduction to USP28

Ubiquitination is a post-translational modification where ubiquitin molecules are attached to a substrate protein, often marking it for degradation by the proteasome. Deubiquitinating enzymes (DUBs) reverse this process, rescuing proteins from degradation and thereby regulating their stability and function.^[1] USP28 is a member of the ubiquitin-specific protease family and has been identified as a crucial regulator of cellular processes such as cell cycle progression, DNA damage repair, and apoptosis.^[2]

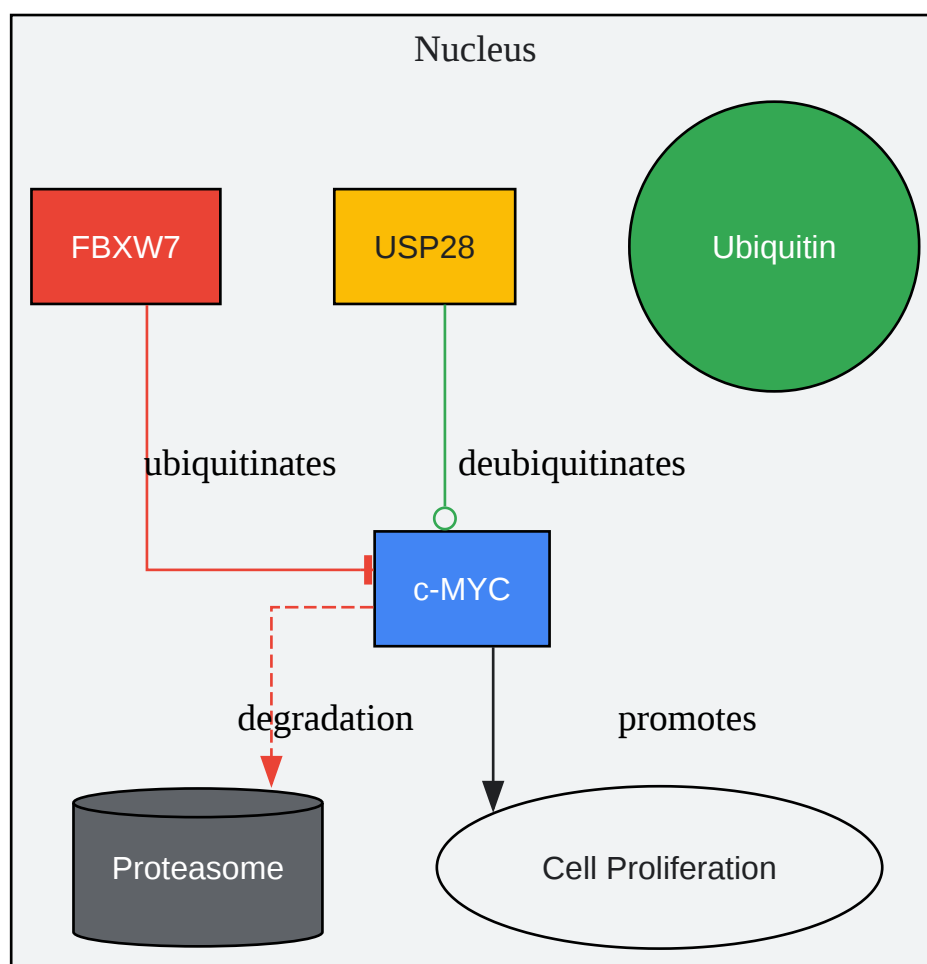
The therapeutic rationale for targeting USP28 stems from its role in stabilizing oncoproteins. By inhibiting USP28, it is possible to promote the degradation of its oncogenic substrates, thereby impeding tumor growth and survival.^[1] This approach is particularly attractive for targeting proteins that are otherwise considered "undruggable," such as c-MYC.

Key Signaling Pathways Involving USP28

USP28 is implicated in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is fundamental to elucidating the mechanism of action of USP28 inhibitors and predicting their therapeutic effects.

The USP28/FBXW7/c-MYC Axis

One of the most well-characterized roles of USP28 is its regulation of the c-MYC oncoprotein.^[3] c-MYC is a potent transcription factor that drives cell proliferation and is overexpressed in a majority of human cancers.^[4] The stability of c-MYC is tightly controlled by the SCF(FBXW7) E3 ubiquitin ligase, which targets it for proteasomal degradation. USP28 counteracts this by deubiquitinating c-MYC, leading to its stabilization and enhanced oncogenic activity.^[3] USP28 interacts with c-MYC through the F-box protein FBW7 α .^[3] This stabilization of c-MYC by USP28 is essential for the proliferation of tumor cells.^[3]

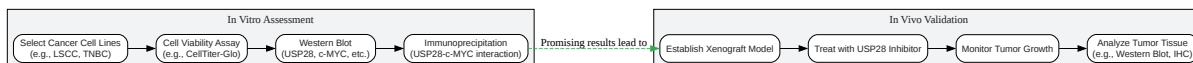
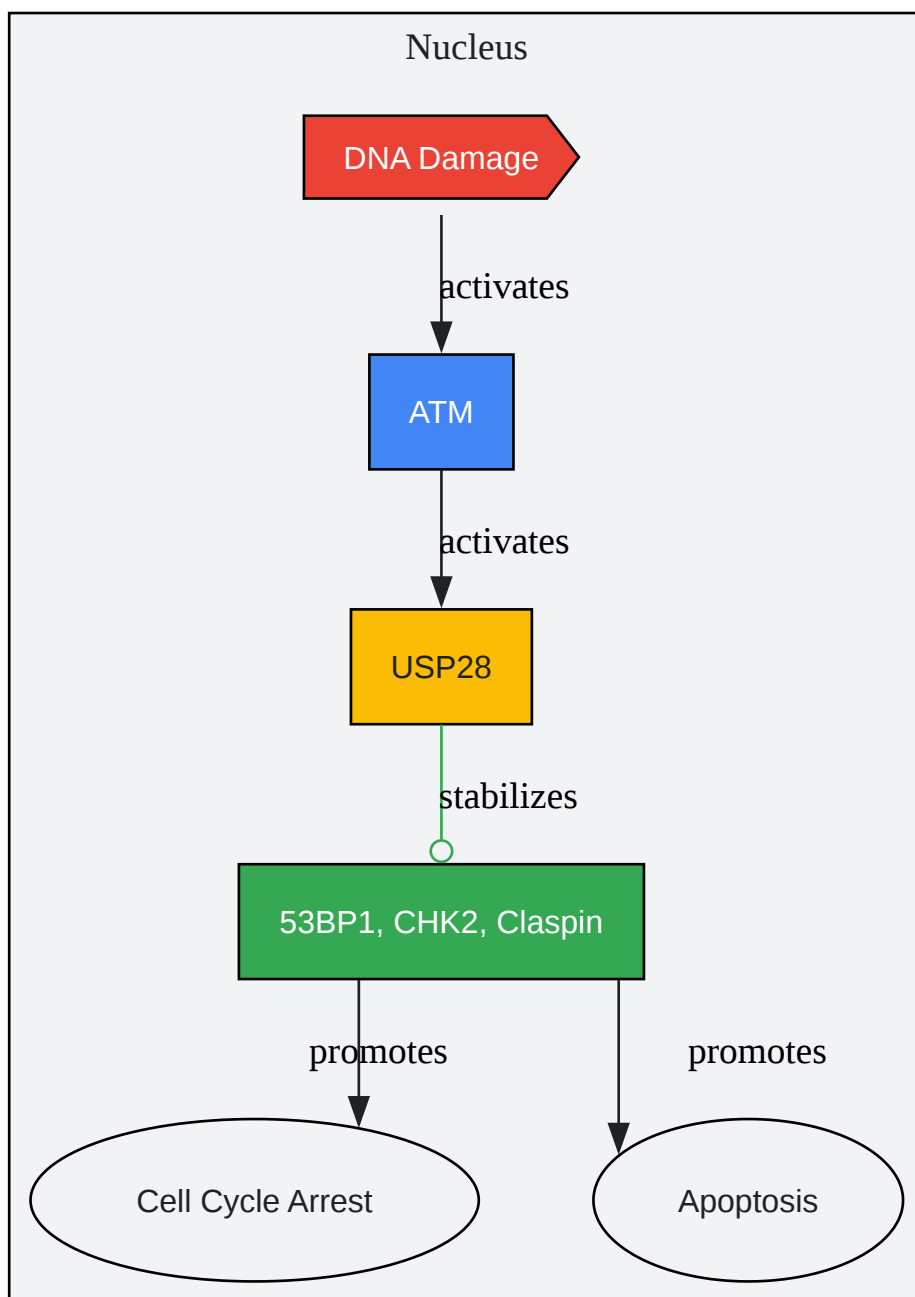


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Figure 1: USP28-mediated stabilization of c-MYC.

USP28 in the DNA Damage Response (DDR)

USP28 also plays a significant, though context-dependent, role in the DNA damage response (DDR). It has been shown to be recruited to sites of DNA damage and to regulate the stability of key DDR proteins, including 53BP1, CHK2, and claspin.[5][6] By reversing ubiquitination, USP28 is thought to protect these factors from proteasomal degradation, thereby contributing to the maintenance of genomic stability and the regulation of cell cycle checkpoints.[5][6] However, some studies suggest that USP28's role in the DDR may be minor in certain contexts.[5] The dual role of USP28 in stabilizing both oncoproteins and tumor suppressors highlights the complexity of targeting this enzyme.[7]



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